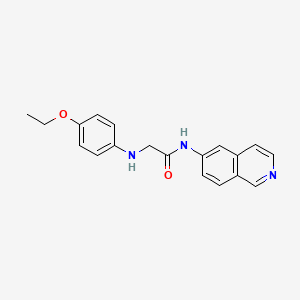
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, which is further substituted with a chlorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,3-dichloropyrazine with methylamine can yield 5-chloro-6-methylpyrazine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, reacting 5-chloro-6-methylpyrazine with piperidine in the presence of a base can form the desired piperidine-substituted pyrazine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the piperidine-substituted pyrazine with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as the removal of the chlorine atom.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as dechlorinated compounds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.
1-(5-Chloropyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group.
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
属性
CAS 编号 |
919536-39-3 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-10(12)13-6-9(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) |
InChI 键 |
HODHRTHJGHPANL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1Cl)N2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)


![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)


